molecular formula C26H24FN3O2 B2402521 1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 890640-10-5

1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2402521
CAS No.: 890640-10-5
M. Wt: 429.495
InChI Key: FVVBVHICISMMOT-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-fluorobenzyl group: This step might involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 4-fluorobenzyl chloride in the presence of a base.

    Formation of the pyrrolidin-2-one ring: This can be done by reacting the intermediate with a suitable reagent such as a ketone or aldehyde under basic or acidic conditions.

    Ethoxylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, they might inhibit DNA synthesis in microbial cells or modulate receptor activity in human cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
  • 1-(4-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Uniqueness

1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the presence of the 4-fluorobenzyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c1-2-32-22-13-11-21(12-14-22)29-17-19(15-25(29)31)26-28-23-5-3-4-6-24(23)30(26)16-18-7-9-20(27)10-8-18/h3-14,19H,2,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBVHICISMMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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